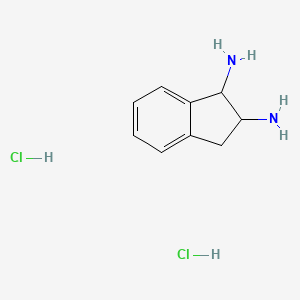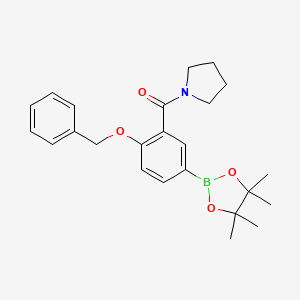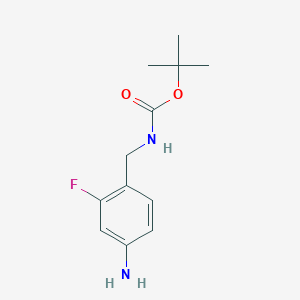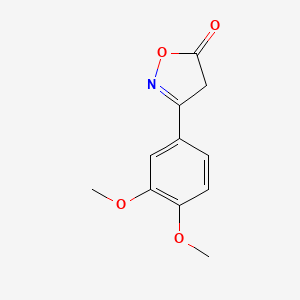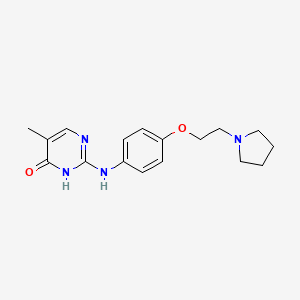
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one
描述
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one is a heterocyclic organic compound often utilized in various scientific fields due to its unique structural properties. This molecule features a pyrimidine ring, which is known for its significance in nucleic acid chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the preparation of intermediates
Step 1: Synthesis of the pyrimidine core
Step 2: Introduction of the 5-methyl group
Step 3: Functionalization at the 2-position
Step 4: Coupling with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline Each step involves specific reaction conditions, such as solvent choices, temperatures, and catalysts to drive the reactions efficiently.
Industrial Production Methods
Industrial production often scales up these synthetic steps with slight modifications to improve yields and reduce costs. Automation and process optimizations are typically employed to streamline production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Transformation of specific functional groups to more oxidized forms.
Reduction: Conversion of functional groups to less oxidized forms, often using hydrogenation.
Substitution: Replacement of particular atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common ones include potassium permanganate or chromium trioxide.
Reduction Reagents: Includes hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Often involves nucleophilic substitution reactions, utilizing nucleophiles like sodium methoxide.
Major Products
The specific products formed depend on the reaction type and conditions. Oxidation may yield more oxidized pyrimidine derivatives, while reduction might produce simpler, hydrogenated compounds.
科学研究应用
This compound finds use in:
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleic acid analogs and interactions.
Industry: Used in the synthesis of various fine chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects is often related to its ability to interact with enzymes or receptors in biological systems. It can bind to specific molecular targets, altering their activity and thus impacting cellular processes.
相似化合物的比较
Compared to other pyrimidine derivatives, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one is unique due to its specific substitutions at the 2 and 5 positions, which confer unique chemical and biological properties. Similar compounds include:
Thymidine: A nucleoside that features a similar pyrimidine ring.
Uridine: Another nucleoside with a related structure but different substituents.
Want to dive deeper into any specific section?
属性
IUPAC Name |
5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-18-17(20-16(13)22)19-14-4-6-15(7-5-14)23-11-10-21-8-2-3-9-21/h4-7,12H,2-3,8-11H2,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKDMWBKFQHDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705154 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138473-53-6 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


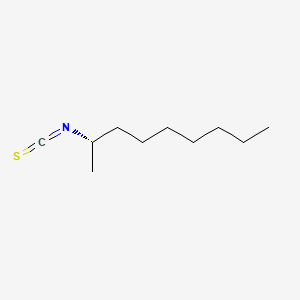
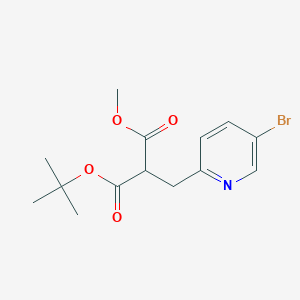
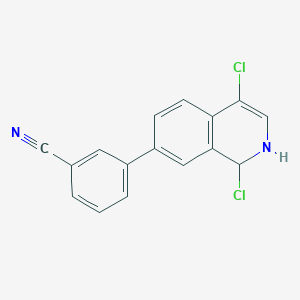
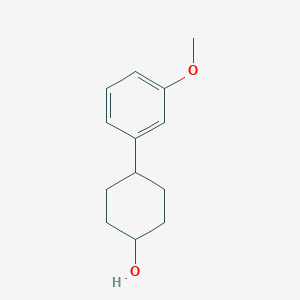

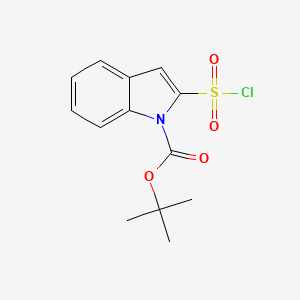
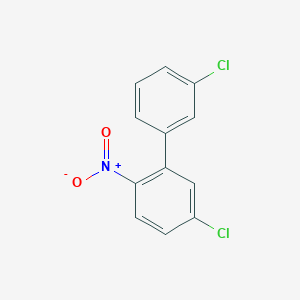
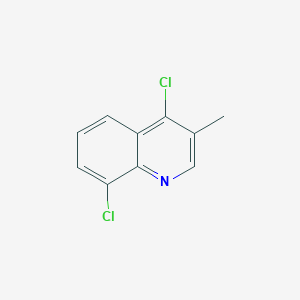
![4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide](/img/structure/B1505284.png)
